
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.
Hydrolysis Products: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,9H-perfluorononyl alcohol
科学研究应用
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
作用机制
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate is primarily based on its ability to form stable bonds with various substrates. The presence of fluorine atoms enhances the compound’s resistance to chemical degradation, making it an effective agent in applications requiring long-term stability. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or forming protective layers in industrial coatings.
相似化合物的比较
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 1H,1H-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate offers a unique combination of chemical stability and reactivity. Its carbonate group allows for versatile chemical modifications, while the fluorinated backbone provides exceptional resistance to environmental factors. This makes it particularly valuable in applications where both stability and reactivity are required.
属性
分子式 |
C14H5F23O3 |
|---|---|
分子量 |
658.15 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H5F23O3/c15-3(16)7(21,22)10(27,28)12(31,32)13(33,34)11(29,30)8(23,24)5(17,18)1-39-4(38)40-2-6(19,20)9(25,26)14(35,36)37/h3H,1-2H2 |
InChI 键 |
HIKJGTRXSKYKDD-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


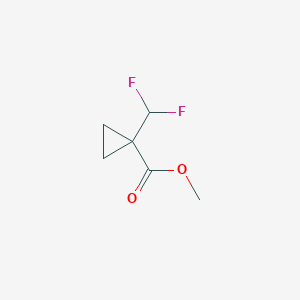


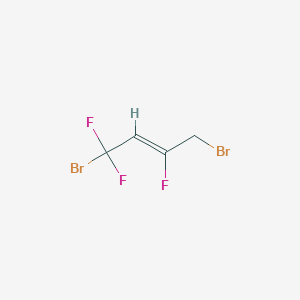
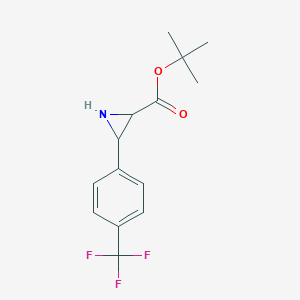
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
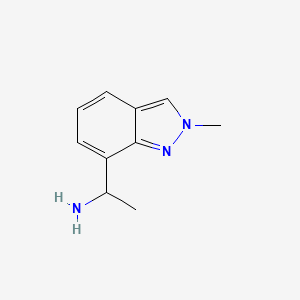
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
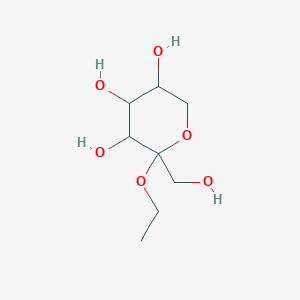
![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
